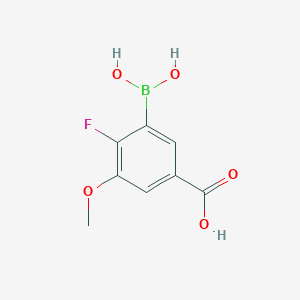

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO5 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with carboxy, fluoro, and methoxy groups

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

The compound is a boronic acid derivative, which are often used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound . It is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The compound’s involvement in suzuki-miyaura coupling reactions suggests it plays a role in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid. For instance, the success of the Suzuki-Miyaura coupling reaction, in which this compound participates, can be influenced by the reaction conditions, including temperature, pH, and the presence of a palladium catalyst .

Biochemical Analysis

Biochemical Properties

The role of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid in biochemical reactions is primarily related to its boronic acid group. This group can form reversible covalent bonds with enzymes, proteins, and other biomolecules, which can influence their function

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on its chemical structure. The boronic acid group can interact with biomolecules through covalent bonding, potentially leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-fluoro-3-methoxyphenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the hydroboration of an appropriate precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and can be catalyzed by transition metals such as palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed from the oxidation of the boronic acid group.

Scientific Research Applications

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid has several applications in scientific research:

Chemistry: Used as a reactant in cross-coupling reactions to synthesize complex organic molecules.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Used in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

4-Methoxyphenylboronic Acid: Similar structure but lacks the carboxy and fluoro groups.

2-Fluoro-5-methoxyphenylboronic Acid: Similar structure but lacks the carboxy group.

Phenylboronic Acid: The parent compound without any substituents.

Biological Activity

5-Carboxy-2-fluoro-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C9H10BFO4

- Molecular Weight : 215.08 g/mol

- Structural Characteristics : The compound features a carboxylic acid group, a fluorine atom, and a methoxy group attached to a phenyl ring, which collectively influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues. This property can be harnessed for therapeutic applications in cancer treatment and other diseases.

- Targeting Glycoproteins : The boronic acid moiety can form reversible covalent bonds with diols present in glycoproteins, enhancing selectivity towards cancer cells that express specific glycan structures on their surfaces .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

- Inhibition of Cell Proliferation : The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, studies have reported IC50 values as low as 0.126 μM against breast cancer cell lines like MDA-MB-231 .

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains is currently under investigation, with early results indicating potential use as an antibacterial agent.

Table 1: Summary of Biological Activities

| Activity Type | IC50 Value (μM) | Target Cell Line | Reference |

|---|---|---|---|

| Anticancer | 0.126 | MDA-MB-231 | |

| Antimicrobial | TBD | Various Bacterial Strains | |

| Enzyme Inhibition | TBD | Serine Proteases |

Pharmacokinetics and Toxicity

A study assessing the pharmacokinetic profile of similar boronic acids indicates that compounds with carboxylic acid groups often exhibit high plasma protein binding and favorable oral bioavailability. For instance, related compounds have shown over 99% protein binding in plasma, which is critical for maintaining therapeutic levels in vivo .

Properties

IUPAC Name |

3-borono-4-fluoro-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO5/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,13-14H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKMIIIMOBFOMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.